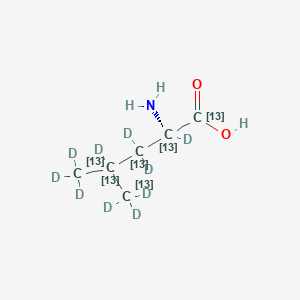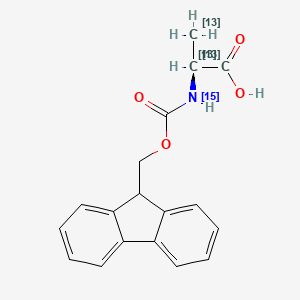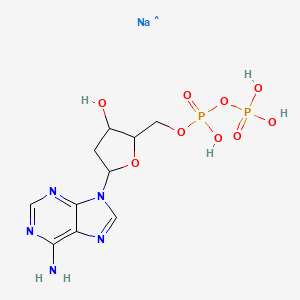
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-氨基-2,3,3,4,5,5,5-七氘-4-(三氘(113C)甲基)(1,2,3,4,5-13C5)戊酸是一种天然存在的氨基酸的氘代类似物。该化合物以多种氘和碳-13同位素的存在为特征,使其在各种科学研究应用中特别有用,尤其是在化学和生物学领域。
准备方法
合成路线和反应条件
(2S)-2-氨基-2,3,3,4,5,5,5-七氘-4-(三氘(113C)甲基)(1,2,3,4,5-13C5)戊酸的合成通常涉及将氘和碳-13同位素掺入分子结构中。这可以通过多种合成路线实现,包括:
氘交换反应: 利用氘代溶剂和催化剂将氢原子替换为氘。
碳-13标记: 在合成过程中,通过使用标记前体掺入碳-13同位素。
工业生产方法
该化合物的工业生产可能涉及使用自动化系统进行大规模合成,以确保高产率和纯度。该过程通常包括:
同位素富集: 使用同位素富集的起始材料。
自动化合成: 采用自动化合成仪器精确控制反应条件。
纯化: 利用先进的纯化技术,如色谱法,分离所需产物。
化学反应分析
反应类型
(2S)-2-氨基-2,3,3,4,5,5,5-七氘-4-(三氘(113C)甲基)(1,2,3,4,5-13C5)戊酸可以发生各种化学反应,包括:
氧化: 与氧化剂反应生成相应的氧化物。
还原: 与还原剂反应生成还原产物。
取代: 亲核或亲电取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 条件根据取代类型而异,但可能包括使用催化剂和特定溶剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成氧化物,而还原可能生成醇或胺。
科学研究应用
(2S)-2-氨基-2,3,3,4,5,5,5-七氘-4-(三氘(113C)甲基)(1,2,3,4,5-13C5)戊酸在科学研究中具有广泛的应用:
化学: 用作反应机理和动力学研究中的示踪剂。
生物学: 用于代谢研究以追踪生化途径。
医学: 用于药物开发和药代动力学研究,以了解药物代谢。
工业: 应用于新型材料和催化剂的开发。
作用机理
(2S)-2-氨基-2,3,3,4,5,5,5-七氘-4-(三氘(113C)甲基)(1,2,3,4,5-13C5)戊酸的作用机理涉及其与特定分子靶标和途径的相互作用。氘和碳-13同位素提供了对分子动力学和相互作用的独特见解,使研究人员能够在详细水平上研究该化合物的效应。分子靶标可能包括酶、受体和其他生物分子,而所涉及的途径可以通过先进的分析技术来阐明。
作用机制
The mechanism of action of (2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid involves its interaction with specific molecular targets and pathways. The deuterium and carbon-13 isotopes provide unique insights into the molecular dynamics and interactions, allowing researchers to study the compound’s effects at a detailed level. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved can be elucidated through advanced analytical techniques.
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种广泛使用的化学中间体,具有类似的同位素标记应用.
二硅烷桥接结构: 具有独特电子结构的有机硅化合物.
独特性
(2S)-2-氨基-2,3,3,4,5,5,5-七氘-4-(三氘(113C)甲基)(1,2,3,4,5-13C5)戊酸的独特之处在于它具有广泛的氘和碳-13标记,这提供了对分子相互作用和动力学的无与伦比的见解。这使其成为各个研究领域的宝贵工具,相对于其他类似化合物具有优势。
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
147.191 g/mol |
IUPAC 名称 |
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1 |
InChI 键 |
ROHFNLRQFUQHCH-MMDPJQIISA-N |
手性 SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H])N |
规范 SMILES |
CC(C)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)



![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)




![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)
